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molecular formula C14H20O3 B8412542 Isopropyl 2-(3-isopropoxyphenyl)acetate

Isopropyl 2-(3-isopropoxyphenyl)acetate

Cat. No. B8412542
M. Wt: 236.31 g/mol
InChI Key: OSGYMNSMGISIOY-UHFFFAOYSA-N
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Patent
US05648366

Procedure details

Combine 3-hydroxy-phenyl acetic acid (9.26 g, 60.9 mmol), isopropyl iodide (42.6 g, 250 mmol), and acetone (80 mL). Add portionwise, potassium carbonate (16.9 g, 122 mmol). Heat to reflux with vigorous mechanical stirring. After 20 hours, cool to ambient temperature and evaporate in vacuo to give a residue. Partition the residue between diethyl ether and 5% sodium hydroxide solution. Extract the organic layer with water and a saturated sodium chloride solution. Dry the organic layer over MgSO4, filter and evaporate in vacuo to obtain a liquid. Bulb-to-bulb distillation gives 3-isopropoxy-phenyl-acetic acid isopropyl ester: bp; 125° C. at 0.2 mm of Hg.
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH:12](I)([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+].[CH3:22][C:23]([CH3:25])=O>>[CH:12]([O:10][C:9](=[O:11])[CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:1][CH:23]([CH3:25])[CH3:22])[CH:3]=1)([CH3:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.26 g
Type
reactant
Smiles
OC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
42.6 g
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
16.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add portionwise
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with vigorous mechanical stirring
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Partition the residue between diethyl ether and 5% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a liquid
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)OC(CC1=CC(=CC=C1)OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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